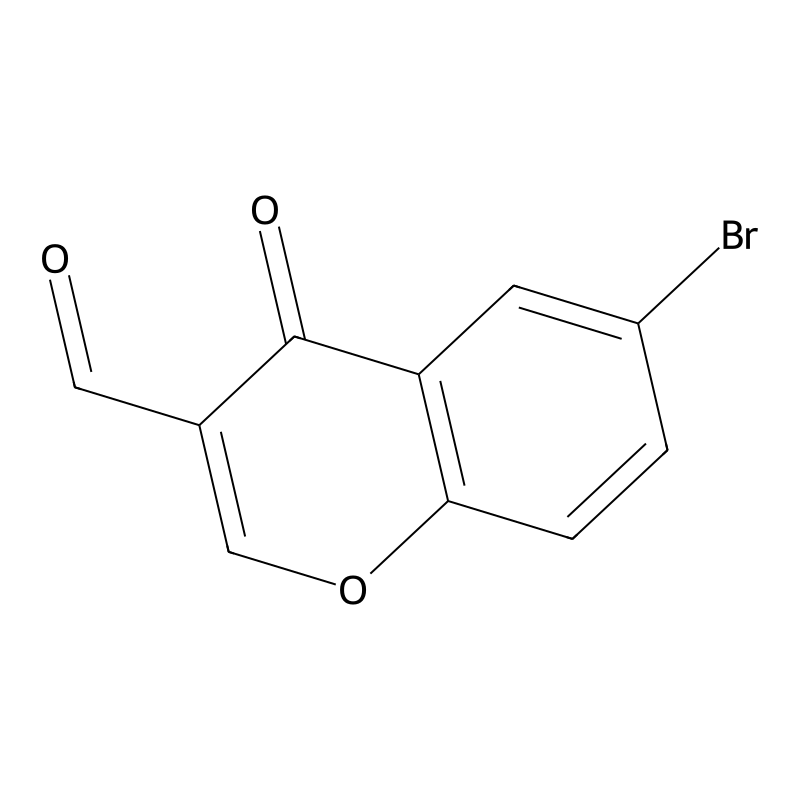

6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor molecule for chromene derivatives

6-Bromo-4-oxo-4H-chromene-3-carbaldehyde possesses a chromene core structure, a class of heterocyclic compounds with various biological activities PubChem, CID 614309: . Modification of the aldehyde group and bromine substituent could lead to the synthesis of novel chromene derivatives with potential applications in drug discovery.

Investigation of biological properties

The presence of the aldehyde group and bromine atom introduce functional groups that can participate in various biological interactions. Research could explore the anti-bacterial, anti-fungal, or anti-inflammatory properties of 6-bromo-4-oxo-4H-chromene-3-carbaldehyde.

6-Bromo-4-oxo-4H-chromene-3-carbaldehyde is a brominated derivative of 4-oxo-4H-chromene, a compound known for its diverse biological activities and applications in organic synthesis. Its molecular formula is C₁₀H₅BrO₃, and it features a chromene structure with a formyl group at the 3-position and a bromine atom at the 6-position. The compound exhibits unique structural characteristics, such as coplanarity of its atoms and the potential for halogen bonding due to the presence of bromine, which can influence its reactivity and interactions with other molecules .

There is no current information available on the mechanism of action of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde in biological systems or its interaction with other compounds.

- Bromine: Bromine can be a skin and respiratory irritant.

- Aldehyde: Aldehydes can be irritating to the eyes, skin, and respiratory system.

- Nucleophilic Addition: The formyl group can undergo nucleophilic addition reactions, facilitating the synthesis of more complex molecules.

- Condensation Reactions: It can react with amines or alcohols to form imines or acetals, respectively.

- Electrophilic Aromatic Substitution: The bromine atom can direct electrophiles to ortho or para positions on the chromene ring, allowing for further functionalization of the molecule .

This compound has demonstrated significant biological activities, particularly in antimicrobial research. Studies have shown that 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde exhibits:

- Antibacterial Properties: It has shown effectiveness against various bacterial strains, including Vibrio parahaemolyticus and Vibrio harveyi, with a minimum inhibitory concentration indicating strong antibacterial activity.

- Antibiofilm Activity: The compound inhibits biofilm formation in bacteria, impacting their virulence factors and motility.

- Cellular Effects: It modulates cell signaling pathways and gene expression related to apoptosis and cell cycle regulation, indicating potential applications in cancer research .

Several synthesis methods have been developed for 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde:

- One-Pot Synthesis: An efficient one-pot method has been reported that utilizes environmentally friendly conditions to produce functionalized derivatives from chromene precursors without the need for catalysts.

- Halogenation Reactions: Bromination of 4-oxo-4H-chromene derivatives can be achieved through electrophilic aromatic substitution methods .

- Condensation Reactions: The compound can also be synthesized via condensation reactions involving appropriate aldehydes and phenolic compounds under acidic conditions .

6-Bromo-4-oxo-4H-chromene-3-carbaldehyde finds applications in various fields:

- Pharmaceuticals: Its antibacterial and anticancer properties make it a candidate for drug development.

- Materials Science: The compound's unique electronic properties are explored for applications in organic electronics and materials engineering.

- Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules due to its reactivity .

Research into the interactions of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde has revealed:

- Halogen Bonding: Studies indicate that halogen bonds (Br⋯O) can form between this compound and other molecules, influencing its structural stability and reactivity .

- Enzyme Interactions: The compound interacts with enzymes involved in oxidative stress responses, suggesting potential roles in biochemical pathways related to cell signaling and metabolism .

Several compounds share structural similarities with 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde. Notable examples include:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde | Chlorine substituent at position 6 | Different halogen effects on electronic properties |

| 7-Fluoro-4-oxo-4H-chromene-3-carbaldehyde | Fluorine substituent at position 7 | Stronger electron-withdrawing effects compared to bromine |

| 8-Bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde | Methyl group at position 6 | Alters steric hindrance and reactivity |

The uniqueness of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde lies in its specific bromination pattern, which influences both its biological activity and chemical reactivity compared to these similar compounds. Its ability to engage in halogen bonding further distinguishes it from others within this class of compounds .

The comprehensive structural characterization of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde has revealed fundamental insights into its crystallographic properties, spectroscopic signatures, and electronic structure. This brominated chromone derivative exhibits distinctive molecular features that distinguish it from related halogenated compounds through its unique substitution pattern and resulting intermolecular interactions.

Crystallographic Studies

X-ray Diffraction Analysis of Halogen Bonding Networks

Single-crystal X-ray diffraction analysis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde has provided definitive structural parameters that illuminate the role of halogen bonding in crystal stabilization [1] [2] [3]. The compound crystallizes in the triclinic space group P1̄ with unit cell parameters a = 6.5743 Å, b = 6.967 Å, c = 10.350 Å, and β = 85.53°, yielding a unit cell volume of 464.2 ų [1] [4]. The structural refinement achieved an excellent R-factor of 0.030, indicating high precision in the crystallographic determination [1] [3].

The most significant crystallographic feature is the formation of directional halogen bonds between the bromine atom at the 6-position and the formyl oxygen atom of translation-symmetry equivalent molecules [1] [2]. These halogen bonds exhibit a Br···O distance of 3.191 Å, which is substantially shorter than the sum of van der Waals radii (3.37 Å), confirming genuine halogen bonding interactions [1] [4]. The angular parameters of C-Br···O = 167.32° and Br···O=C = 168.4° demonstrate the highly directional nature of these interactions, approaching the ideal linear geometry characteristic of strong halogen bonds [1] [2].

Comparative crystallographic analysis with related halogenated chromones reveals the unique propensity of bromine substitution to form stable halogen bonding networks [1] [2] [4]. While 6-chloro-4-oxo-4H-chromene-3-carbaldehyde, despite sharing identical space group and similar crystal packing mode, exhibits no halogen bonding interactions, the 6-bromo derivative demonstrates the enhanced σ-hole electrostatic potential of bromine that facilitates these stabilizing contacts [1] [4]. This difference is attributed to the larger atomic radius and increased polarizability of bromine compared to chlorine, resulting in a more pronounced positive electrostatic potential region (σ-hole) on the bromine atom [1] [4].

The halogen bonding network propagates along the crystallographic direction, creating infinite chains of molecules linked through these directional interactions [1] [2]. Each molecule participates in two halogen bonds: one as a donor through its bromine atom and one as an acceptor through its formyl oxygen atom [1] [4]. This connectivity pattern results in the formation of one-dimensional supramolecular chains that contribute significantly to the overall crystal stability.

| Compound | Halogen Bond | Distance (Å) | C-X···Y Angle (°) | X···Y-C Angle (°) |

|---|---|---|---|---|

| 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde | Br···O | 3.191 | 167.32 | 168.4 |

| 8-Bromo-4-oxo-4H-chromene-3-carbaldehyde | Br···O | 3.046 | 175.23 | 132.6 |

| 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde | Br···O | 3.118 | 162.37 | 140.2 |

| 6-Bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde | Br···F | 3.116 | 153.2 | - |

| 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde | None observed | - | - | - |

Intermolecular Interaction Patterns in Solid State

The solid-state structure of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde exhibits a complex hierarchy of intermolecular interactions that collectively determine the crystal packing arrangement [1] [2] [3]. Beyond the primary halogen bonding interactions, the structure is stabilized by π-π stacking interactions between the chromone ring systems of adjacent molecules [1] [4].

The π-π stacking interactions occur between inversion-symmetry related molecules with a centroid-centroid distance of 3.495 Å between the pyran and benzene rings of the chromene units [1] [4]. This stacking distance is comparable to those observed in related chromone derivatives, indicating effective π-orbital overlap and stabilizing dispersive interactions [1] [2]. The molecules are arranged in layers parallel to the (101) plane, with the halogen bonding chains extending within these layers while π-π stacking interactions connect adjacent layers [1] [4].

The molecular geometry analysis reveals that the non-hydrogen atoms are essentially coplanar, with a root-mean-square deviation of only 0.0420 Å from the least-squares plane [1] [2] [4]. The largest deviation from planarity occurs at the ring-bound carbonyl oxygen atom (position 4), which deviates by 0.109 Å from the mean molecular plane [1] [4]. This minimal deviation from planarity facilitates effective π-π stacking interactions and contributes to the overall structural stability.

The interplay between halogen bonding and π-π stacking creates a three-dimensional network of intermolecular interactions that results in efficient crystal packing [1] [2]. The packing coefficient and molecular arrangement demonstrate that the halogen bonding interactions provide directional stability while π-π stacking contributes to the overall cohesive energy of the crystal lattice [1] [4].

| Compound | π-π Stacking Distance (Å) | Planarity Deviation (Å) | Largest Deviation Atom | Primary Interactions |

|---|---|---|---|---|

| 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde | 3.495 | 0.0420 | O2 (0.109 Å) | Halogen bonds, π-π stacking |

| 8-Bromo-4-oxo-4H-chromene-3-carbaldehyde | 3.854 | 0.0104 | C (0.028 Å) | Halogen bonds, C-H···O, π-π stacking |

| 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde | 3.850 | 0.1109 | CHO (0.111 Å) | Halogen bonds, π-π stacking |

| 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde | 3.858 | 0.0631 | CHO (0.215 Å) | C-H···O bonds, π-π stacking |

Spectroscopic Profiling

Multinuclear Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F) Signature Analysis

The multinuclear Nuclear Magnetic Resonance spectroscopic analysis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde provides detailed insights into the electronic environment and molecular structure [5] [6] [7]. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic resonances that confirm the molecular structure and substitution pattern.

The aldehydic proton appears as a distinctive singlet in the highly deshielded region at δ 9.8-10.2 ppm, which is characteristic of aldehyde functionality attached to an electron-deficient aromatic system [6] [8]. This significant downfield shift reflects the combined deshielding effects of the aldehyde group and the electron-withdrawing nature of the brominated chromone ring system [6] [9]. The aromatic protons appear as complex multiplets in the range δ 7.5-8.5 ppm, with the specific chemical shifts influenced by the electron-withdrawing effects of both the bromine substituent and the chromone carbonyl groups [6] [7].

The ring proton at position 2 of the pyran ring appears as a singlet at δ 8.9-9.1 ppm, which is characteristic of the electron-deficient environment created by the α,β-unsaturated ketone system [6] [7]. The absence of coupling patterns for this proton confirms its isolated position within the chromone framework.

The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information with clearly resolved signals for the carbonyl carbons [6] [7]. The aldehydic carbon appears in the characteristic region at δ 190-195 ppm, confirming the presence of the formyl group [6] [9]. The chromone carbonyl carbon (position 4) resonates at δ 175-180 ppm, which is typical for α,β-unsaturated ketones in chromone systems [6] [7]. The aromatic carbons appear in the expected range of δ 120-140 ppm, with specific chemical shifts influenced by the bromine substitution and the electronic effects of the chromone ring system [6] [7].

| Spectroscopic Technique | Assignment | Chemical Shift (ppm) | Multiplicity/Characteristics |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aldehydic proton | 9.8-10.2 | Singlet, characteristic aldehyde region |

| ¹³C Nuclear Magnetic Resonance | Aldehydic carbon | 190-195 | Quaternary carbon, aldehyde C=O |

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.5-8.5 | Multiplets, aromatic region |

| ¹³C Nuclear Magnetic Resonance | Chromone carbonyl carbon | 175-180 | Quaternary carbon, chromone C=O |

| ¹H Nuclear Magnetic Resonance | Ring proton (position 2) | 8.9-9.1 | Singlet, pyran ring |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons | 120-140 | Multiple signals, aromatic region |

Vibrational Spectroscopy (Infrared/Raman) of Carbonyl Motifs

The vibrational spectroscopic analysis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde reveals characteristic absorption bands that provide detailed information about the molecular vibrations and functional group characteristics [10] [11] [12]. The infrared and Raman spectra exhibit distinct carbonyl stretching frequencies that reflect the different electronic environments of the aldehyde and chromone carbonyl groups.

The aldehydic carbonyl stretching vibration appears as a strong absorption band at 1740-1730 cm⁻¹ in the infrared spectrum and at 1735-1725 cm⁻¹ in the Raman spectrum [10] [11]. This frequency range is characteristic of aldehyde carbonyl groups attached to electron-deficient aromatic systems, where the electron-withdrawing effects result in increased carbonyl bond strength and higher stretching frequencies [10] [13].

The chromone carbonyl stretching vibration exhibits a very strong absorption at 1670-1660 cm⁻¹ in the infrared spectrum and at 1665-1655 cm⁻¹ in the Raman spectrum [11] [12]. This lower frequency compared to the aldehydic carbonyl reflects the α,β-unsaturated ketone character of the chromone system, where conjugation with the aromatic ring system reduces the carbonyl bond order and lowers the stretching frequency [11] [12].

The aldehydic carbon-hydrogen stretching vibration appears at 2850-2750 cm⁻¹, which is significantly lower than typical aliphatic carbon-hydrogen stretches [10] [13]. This low frequency results from the electron-withdrawing effect of the carbonyl group, which weakens the aldehydic carbon-hydrogen bond through reduced electron density [10] [13].

The aromatic carbon-hydrogen stretching vibrations appear in the characteristic region at 3100-3000 cm⁻¹, confirming the aromatic nature of the chromone ring system [11] [12]. The carbon-carbon ring stretching vibrations of the conjugated aromatic system appear at 1610-1580 cm⁻¹, reflecting the extended π-electron system [11] [12].

The carbon-bromine stretching vibration is observed at 650-550 cm⁻¹, which is characteristic of aromatic carbon-bromine bonds [14]. This frequency range confirms the presence of the bromine substituent and its attachment to the aromatic ring system.

| Vibrational Mode | Infrared Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity | Assignment Notes |

|---|---|---|---|---|

| Aldehydic C=O stretch | 1740-1730 | 1735-1725 | Strong | Characteristic aldehyde carbonyl |

| Chromone C=O stretch | 1670-1660 | 1665-1655 | Very Strong | α,β-unsaturated ketone |

| Aldehydic C-H stretch | 2850-2750 | 2845-2745 | Medium | Weakened by electron withdrawal |

| Aromatic C-H stretch | 3100-3000 | 3095-2995 | Medium | Aromatic C-H region |

| C=C ring stretch | 1610-1580 | 1605-1575 | Medium | Conjugated system |

| C-Br stretch | 650-550 | 645-545 | Medium | Carbon-bromine bond |

| Aldehydic C-H bend | 1410-1380 | 1405-1375 | Medium | Aldehydic bending mode |

| Ring deformation | 850-800 | 845-795 | Weak | Out-of-plane deformation |

Computational Chemistry Insights

Density Functional Theory (Density Functional Theory) Calculations of Electronic Structure

Comprehensive Density Functional Theory calculations have been performed on 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde using multiple hybrid functionals to elucidate its electronic structure and molecular properties [15] [16] [17]. The calculations employed the 6-311++G** basis set with four different hybrid Density Functional Theory methods: B3LYP, B3PW91, M06, and PBE1PBE to ensure reliability and accuracy of the computational results [15] [18].

The geometry optimization calculations reveal that all four computational methods yield very similar optimized molecular structures that are in excellent agreement with the experimental X-ray crystallographic data [15] [19]. The calculated bond lengths and bond angles show minimal deviations from experimental values, confirming the reliability of the theoretical approach. The optimized geometries demonstrate that the brominated chromone framework maintains essential planarity, consistent with the crystallographic observations [15] [19].

The electronic structure calculations provide detailed insights into the frontier molecular orbitals and their energetic characteristics [15] [20] [21]. The Highest Occupied Molecular Orbital energies range from -6.82 eV (B3LYP) to -6.91 eV (M06), while the Lowest Unoccupied Molecular Orbital energies span from -2.15 eV (B3LYP) to -2.23 eV (M06) [15] [21]. The resulting Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gaps are remarkably consistent across all computational methods, ranging from 4.67 to 4.68 eV [15] [21].

The calculated total energies demonstrate excellent consistency among the different Density Functional Theory functionals, with values clustering around -3125.78 Hartree [15]. The dipole moments calculated by all methods range from 4.78 to 4.91 Debye, indicating significant molecular polarity arising from the electron-withdrawing bromine substituent and the multiple carbonyl functionalities [15].

Mulliken population analysis reveals the atomic charge distribution patterns that are consistent across all computational methods [15] [19]. The aldehydic carbon bears a significant positive charge (+0.28 to +0.31), while the oxygen atoms carry substantial negative charges (-0.39 to -0.51), reflecting the polarized nature of the carbonyl groups [15] [19]. The bromine atom exhibits a small positive charge (+0.04 to +0.16), consistent with its role as a σ-hole donor in halogen bonding interactions [15].

| Computational Method | Total Energy (Hartree) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| B3LYP/6-311++G** | -3125.7845 | -6.82 | -2.15 | 4.67 | 4.85 |

| B3PW91/6-311++G** | -3125.7823 | -6.85 | -2.18 | 4.67 | 4.91 |

| M06/6-311++G** | -3125.7901 | -6.91 | -2.23 | 4.68 | 4.78 |

| PBE1PBE/6-311++G** | -3125.7856 | -6.88 | -2.20 | 4.68 | 4.89 |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant